3-Methyl-5-sulfamoylfuran-2-carboxylic acid

Description

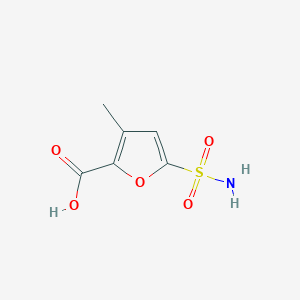

3-Methyl-5-sulfamoylfuran-2-carboxylic acid (CAS: 1989671-59-1) is a heterocyclic carboxylic acid featuring a furan ring substituted with a methyl group at the 3-position, a sulfamoyl group (-SO₂NH₂) at the 5-position, and a carboxylic acid (-COOH) at the 2-position. Its molecular formula is C₆H₇NO₅S, with a molecular weight of 205.19 g/mol . This compound is structurally distinct due to its furan core, which contrasts with thiophene or pyridine derivatives in electronic and steric properties .

Properties

IUPAC Name |

3-methyl-5-sulfamoylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJAUWJEPWSIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-59-1 | |

| Record name | 3-methyl-5-sulfamoylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-sulfamoylfuran-2-carboxylic acid typically involves the introduction of the sulfamoyl group to a furan derivative. One common method is the sulfonation of 3-methylfuran-2-carboxylic acid using sulfamic acid under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-sulfamoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furan derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Substitution: Amines or thiols in the presence of a base such as triethylamine at ambient temperature.

Major Products Formed:

Oxidation: Sulfonic acids or other oxidized derivatives.

Reduction: Reduced furan derivatives.

Substitution: Amino or thiol-substituted furan derivatives.

Scientific Research Applications

3-Methyl-5-sulfamoylfuran-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-5-sulfamoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

- 2-Methyl-5-sulfamoylfuran-3-carboxylic Acid (CAS: 408536-00-5): This positional isomer shifts the methyl group to the 2-position and the carboxylic acid to the 3-position. Despite sharing the same molecular formula (C₆H₇NO₅S), the altered substituent positions impact electronic distribution.

Heterocyclic Core Variations

- 5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid (CAS: 1803609-89-3) :

Replacing the furan oxygen with a sulfur atom (thiophene) increases aromaticity and lipophilicity. The chlorine substituent adds molecular weight (241.67 g/mol ) and electron-withdrawing effects, which may alter metabolic stability or reactivity compared to the methyl-substituted furan derivative . - 3-Methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic Acid: This compound features a thiophene core with a sulfonamido (-SO₂NH-) linker instead of a sulfamoyl group. Sulfonamides are known for broader pharmacological applications (e.g., sulfa drugs), suggesting divergent bioactivity profiles compared to the sulfamoyl-containing target compound .

Substituent Variations

- 2-Methyl-5-(methylsulfanyl)furan-3-carboxylic Acid (CAS: 1989672-14-1) :

The sulfamoyl group is replaced with a methylsulfanyl (-SMe) group. This substitution reduces polarity and hydrogen-bonding capacity, likely decreasing aqueous solubility but increasing membrane permeability. The molecular formula (C₇H₈O₃S ) reflects the addition of a methyl group . - 5-Formylfuran-3-carboxylic Acid (CAS: 603999-19-5) :

A formyl (-CHO) group replaces the sulfamoyl moiety. The formyl group increases electrophilicity, making the compound more reactive in nucleophilic additions or oxidations. However, this reactivity may compromise stability under physiological conditions .

Data Table: Comparative Analysis of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|---|---|---|

| 3-Methyl-5-sulfamoylfuran-2-carboxylic acid | 1989671-59-1 | C₆H₇NO₅S | 205.19 | Furan | 3-Me, 5-SO₂NH₂, 2-COOH | High polarity, potential enzyme inhibition |

| 2-Methyl-5-sulfamoylfuran-3-carboxylic acid | 408536-00-5 | C₆H₇NO₅S | 205.19 | Furan | 2-Me, 5-SO₂NH₂, 3-COOH | Altered H-bonding vs. target compound |

| 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid | 1803609-89-3 | C₅H₄ClNO₄S₂ | 241.67 | Thiophene | 5-Cl, 2-SO₂NH₂, 3-COOH | Increased lipophilicity, aromatic stability |

| 2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid | 1989672-14-1 | C₇H₈O₃S | 172.20 | Furan | 2-Me, 5-SMe, 3-COOH | Lower polarity, enhanced membrane passage |

| 5-Formylfuran-3-carboxylic acid | 603999-19-5 | C₆H₄O₄ | 140.09 | Furan | 5-CHO, 3-COOH | High reactivity, potential instability |

Research Findings and Mechanistic Insights

- Bioactivity Potential: The sulfamoyl group in the target compound may mimic transition states in enzymatic reactions, analogous to sulfonamide drugs, which inhibit dihydropteroate synthase in bacteria .

- Solubility and Reactivity : Carboxylic acid groups enhance water solubility, but thiophene-based analogs (e.g., CAS 1803609-89-3) may exhibit better tissue penetration due to increased lipophilicity .

- Synthetic Challenges : Sulfamoyl derivatives require careful handling to avoid decomposition, as seen in the stabilization requirements of similar compounds (e.g., high glycerol concentrations for oxygenase enzymes in ) .

Biological Activity

3-Methyl-5-sulfamoylfuran-2-carboxylic acid (CAS No. 1989671-59-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is a derivative of furan, characterized by the presence of a methyl group and a sulfamoyl group. Its molecular formula is , which influences its reactivity and biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with biological macromolecules, influencing their function.

- Electrostatic Interactions : These interactions can modulate various cellular processes including enzyme activity and signal transduction.

- π-π Stacking : The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of Enterobacterales, particularly those producing metallo-beta-lactamases (MBLs). The compound was shown to reduce the minimum inhibitory concentration (MIC) of carbapenems in MBL-producing strains, thus restoring their efficacy .

Table 1: Antimicrobial Activity Against MBL-Producing Strains

| Strain | MIC (µg/ml) without Inhibitor | MIC (µg/ml) with 10 µg/ml SFC |

|---|---|---|

| E. coli (NDM-1) | ≥2 | ≤1 |

| K. pneumoniae (IMP-1) | ≥2 | ≤1 |

| Acinetobacter spp. | ≥2 | ≤1 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. It appears to inhibit certain inflammatory pathways, although specific mechanisms are still under investigation. The presence of the sulfamoyl group is thought to enhance its interaction with inflammatory mediators .

Case Studies and Research Findings

- Inhibition of MBLs : In a study assessing the efficacy of various sulfamoyl heteroarylcarboxylic acids, this compound was identified as a potent inhibitor against subclass B1 MBLs, demonstrating a significant reduction in MIC values for resistant strains .

- Disk Diffusion Tests : Agar-based disk diffusion tests showed that the compound could expand inhibitory zones significantly when used alongside other antibiotics, indicating potential for combination therapies against resistant bacterial strains .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has rapid elimination rates and may undergo enterohepatic circulation, which could influence its therapeutic window and dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.